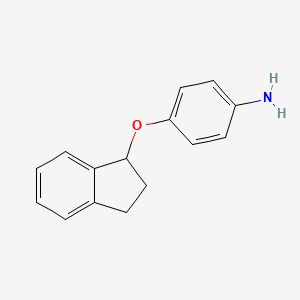
2-Iodo-4-nitrophenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5IN2O2 It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, along with an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Iodo-4-nitrophenylacetonitrile typically involves the nitration of phenylacetonitrile followed by iodination. One common method involves the reaction of phenylacetonitrile with nitric acid and sulfuric acid to introduce the nitro group. The resulting 4-nitrophenylacetonitrile is then subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as cuprous chloride and cuprous bromide can be employed to improve the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products such as 2-azido-4-nitrophenylacetonitrile or 2-cyano-4-nitrophenylacetonitrile.
Reduction: 2-Iodo-4-aminophenylacetonitrile.
Oxidation: 2-Iodo-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-nitrophenylacetonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Iodo-4-nitrophenylacetonitrile involves its interaction with molecular targets through covalent bonding. The nitro group can participate in electron transfer reactions, while the iodine atom can facilitate the formation of reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the iodine atom.
2-Iodo-4-aminophenylacetonitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Iodo-4-nitrophenylacetonitrile is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions that are not possible with similar compounds .
Eigenschaften
Molekularformel |
C8H5IN2O2 |
|---|---|
Molekulargewicht |
288.04 g/mol |
IUPAC-Name |
2-(2-iodo-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5IN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |
InChI-Schlüssel |
FTDSHKDVHIGCBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





carbohydrazide](/img/structure/B11723623.png)







![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)

![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)
